Specific Scientific Field: Pharmacology.
Summary of the Application: 3-Amino-5-phenylbenzoic acid is used in the synthesis of a series of derivatives.
Methods of Application or Experimental Procedures: The derivatives of 3-Amino-5-phenylbenzoic acid were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid.
Results or Outcomes: Among the synthesized derivatives, the compound 3d exhibited the highest inhibition of 77% and 80% in the DPPH and ABTS antioxidant activity evaluation, respectively. Cytotoxicity of the synthesized compounds was studied against the cervical cancer cell line (HeLa), and compound 3d showed the maximum inhibition and displayed better activity than the standard drug.
3-Amino-5-phenylbenzoic acid is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of approximately 213.23 g/mol. This compound features an amino group (-NH₂) and a carboxylic acid group (-COOH) attached to a phenyl-substituted benzoic acid structure. The compound is recognized for its potential in various chemical and biological applications, making it a subject of interest in both research and industrial settings .
Research indicates that 3-amino-5-phenylbenzoic acid exhibits various biological activities, including:
Several methods exist for synthesizing 3-amino-5-phenylbenzoic acid:
The applications of 3-amino-5-phenylbenzoic acid are diverse:
Interaction studies involving 3-amino-5-phenylbenzoic acid have focused on its binding affinity with various biological targets:
3-Amino-5-phenylbenzoic acid shares structural similarities with various other compounds. Here are some notable comparisons:
Compound Name | CAS Number | Structural Features |
---|---|---|
3-Amino-5-chlorobenzoic acid | 10986726 | Chlorine substitution on the phenyl ring |
4-Amino-3-methylbenzoic acid | 1509-18-8 | Methyl substitution at the para position |
3-Amino-benzoic acid | 99-05-8 | Lacks phenyl substitution but retains amino and carboxylic groups |
2-Amino-5-phenylnicotinic acid | 1421-00-7 | Contains a pyridine ring along with similar functional groups |
The uniqueness of 3-amino-5-phenylbenzoic acid lies in its specific arrangement of functional groups and its resultant biological activities. While similar compounds may share structural features, their distinct substitutions lead to different reactivities and applications, particularly in drug development and synthesis processes.